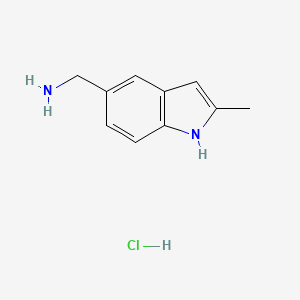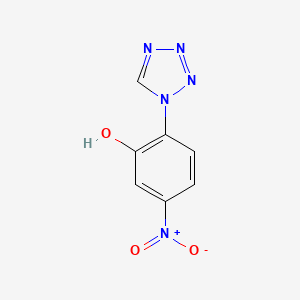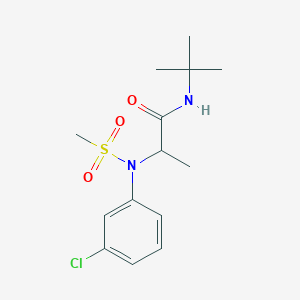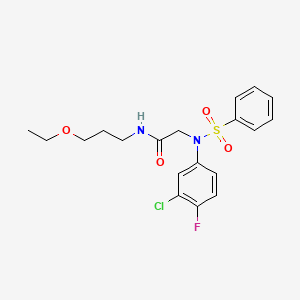
4-Methyl-2-(quinoxalin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(quinoxalin-2-yl)phenol is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound with a wide range of applications in pharmaceuticals and industrial chemistry . The compound this compound is known for its potential biological activities and is used in various scientific research fields.
Preparation Methods
The synthesis of 4-Methyl-2-(quinoxalin-2-yl)phenol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The methyl and phenol groups are then introduced through subsequent reactions. Industrial production methods often focus on green chemistry principles to minimize environmental impact and improve cost-effectiveness .
Chemical Reactions Analysis
4-Methyl-2-(quinoxalin-2-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield quinoxaline derivatives with different functional groups .
Scientific Research Applications
4-Methyl-2-(quinoxalin-2-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent . The compound is also used in the development of materials for optoelectronic devices and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(quinoxalin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the growth of cancer cells by interfering with cell cycle regulation and inducing apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Methyl-2-(quinoxalin-2-yl)phenol can be compared with other quinoxaline derivatives, such as 2-phenylquinoxaline and 2-methylquinoxaline . These compounds share a similar quinoxaline core but differ in their substituent groups, which can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-methyl-2-quinoxalin-2-ylphenol |
InChI |
InChI=1S/C15H12N2O/c1-10-6-7-15(18)11(8-10)14-9-16-12-4-2-3-5-13(12)17-14/h2-9,18H,1H3 |
InChI Key |
ZGIMUPGSDNAIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B12474386.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide](/img/structure/B12474396.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-benzylpiperazin-1-yl)ethanone](/img/structure/B12474410.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12474417.png)
![N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12474425.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B12474432.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B12474434.png)
![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1H-indole-3-carboxylate](/img/structure/B12474437.png)





